molecular formula C49H66BrO3PPdS B13094493 bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone

bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone

Cat. No.: B13094493
M. Wt: 952.4 g/mol
InChI Key: BXJOJIBZMFQCOF-UHFFFAOYSA-M
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Description

Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone is a complex organometallic compound. It is known for its use as a palladium catalyst in various organic reactions, particularly in the field of cross-coupling reactions. This compound is part of the BrettPhos family of ligands, which are known for their stability and efficiency in catalytic processes .

Preparation Methods

The synthesis of bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone involves several steps. The preparation typically starts with the synthesis of the phosphane ligand, followed by the complexation with palladium. The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the stability of the compound . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halides, amines, and other nucleophiles. The major products formed from these reactions depend on the specific substrates used but often include complex organic molecules with high degrees of functionalization .

Mechanism of Action

The mechanism by which bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone exerts its effects involves the activation of the palladium center. The palladium atom facilitates the formation and breaking of chemical bonds, allowing for the efficient catalysis of various reactions. The molecular targets and pathways involved include the coordination of the palladium center with substrates, followed by oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Compared to other similar compounds, bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone is unique due to its high stability and efficiency in catalytic processes. Similar compounds include:

These compounds share similar structural features but differ in their ligand environments and catalytic properties, making this compound particularly effective in specific applications.

Properties

Molecular Formula

C49H66BrO3PPdS

Molecular Weight

952.4 g/mol

IUPAC Name

bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone

InChI

InChI=1S/C43H61O2P.C6H5OS.BrH.Pd/c1-25(2)34-17-35(26(3)4)39(36(18-34)27(5)6)40-37(44-7)9-10-38(45-8)41(40)46(42-19-28-11-29(20-42)13-30(12-28)21-42)43-22-31-14-32(23-43)16-33(15-31)24-43;1-5(7)6-3-2-4-8-6;;/h9-10,17-18,25-33H,11-16,19-24H2,1-8H3;2-3H,1H3;1H;/q;-1;;+2/p-1

InChI Key

BXJOJIBZMFQCOF-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C.CC(=O)C1=CC=[C-]S1.Br[Pd+]

Origin of Product

United States

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